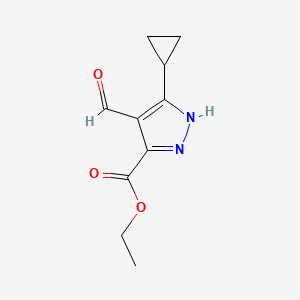
1-((1-Methylcyclopentyl)oxy)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . This compound is characterized by a benzene ring substituted with an ethenyl group and a 1-methylcyclopentyl group attached via an oxygen atom. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-methylcyclopentyl)oxy]benzene typically involves the reaction of 4-vinylphenol with 1-methylcyclopentanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-[(1-methylcyclopentyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This mechanism is facilitated by the delocalized π-electrons in the benzene ring, which stabilize the intermediate formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a 1-methylcyclopentyl group.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a 1-methylcyclopentyl group.
Uniqueness
1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene is unique due to the presence of the 1-methylcyclopentyl group attached via an oxygen atom, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-ethenyl-4-(1-methylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-12-6-8-13(9-7-12)15-14(2)10-4-5-11-14/h3,6-9H,1,4-5,10-11H2,2H3 |
Clave InChI |
JQZIGCNKPGYSJW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)OC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)










